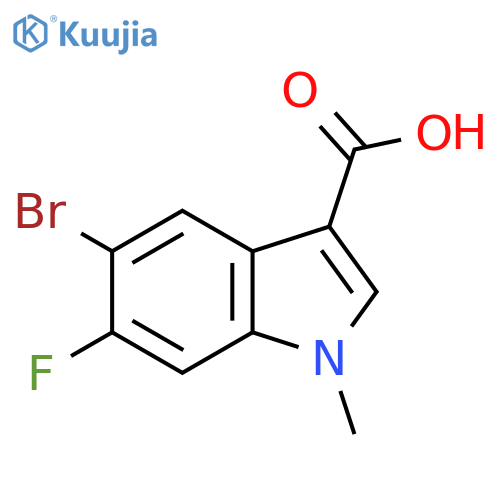Cas no 1781354-77-5 (5-Bromo-6-fluoro-1-methyl-1H-indole-3-carboxylic acid)

1781354-77-5 structure
商品名:5-Bromo-6-fluoro-1-methyl-1H-indole-3-carboxylic acid
CAS番号:1781354-77-5
MF:C10H7BrFNO2
メガワット:272.07048535347
MDL:MFCD32696758
CID:4784683
5-Bromo-6-fluoro-1-methyl-1H-indole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-6-fluoro-1-methyl-1H-indole-3-carboxylic acid
-
- MDL: MFCD32696758
- インチ: 1S/C10H7BrFNO2/c1-13-4-6(10(14)15)5-2-7(11)8(12)3-9(5)13/h2-4H,1H3,(H,14,15)
- InChIKey: CEIYGGDHCIHFEF-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC2=C(C=1)C(C(=O)O)=CN2C)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 276
- トポロジー分子極性表面積: 42.2
- 疎水性パラメータ計算基準値(XlogP): 2.3
5-Bromo-6-fluoro-1-methyl-1H-indole-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 222689-1g |
5-Bromo-6-fluoro-1-methyl-1H-indole-3-carboxylic acid, 95% min |
1781354-77-5 | 95% | 1g |
$1785.00 | 2023-09-09 | |
| TRC | B204160-100mg |
5-Bromo-6-fluoro-1-methyl-1H-indole-3-carboxylic acid |
1781354-77-5 | 100mg |
$ 925.00 | 2022-06-07 | ||
| TRC | B204160-50mg |
5-Bromo-6-fluoro-1-methyl-1H-indole-3-carboxylic acid |
1781354-77-5 | 50mg |
$ 560.00 | 2022-06-07 | ||
| Matrix Scientific | 222689-500mg |
5-Bromo-6-fluoro-1-methyl-1H-indole-3-carboxylic acid, 95% min |
1781354-77-5 | 95% | 500mg |
$1156.00 | 2023-09-09 |
5-Bromo-6-fluoro-1-methyl-1H-indole-3-carboxylic acid 関連文献
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
4. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
1781354-77-5 (5-Bromo-6-fluoro-1-methyl-1H-indole-3-carboxylic acid) 関連製品
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
